6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring system and a carboxylic acid group at the 3rd position. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates. One common method includes the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acids with a fluorinating reagent such as Selectfluor . The reaction is carried out in anhydrous acetonitrile (MeCN) with the addition of silica gel for purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar fluorination techniques. The process may be optimized for higher yields and purity, involving advanced purification methods such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyridine compounds .
Scientific Research Applications
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with the fluorine atom at the 4th position.
3-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid: Fluorine atom at the 3rd position and carboxylic acid at the 2nd position.
Uniqueness: 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which imparts distinct chemical and biological properties. This positioning enhances its potential as a versatile building block in synthetic chemistry and drug design .
Properties
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWAUGVIAONPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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